4-Iodo-m-terphenyl (CAS 34177-25-8): A Comprehensive Technical Guide to Advanced OLED Material Synthesis
4-Iodo-m-terphenyl (CAS 34177-25-8): A Comprehensive Technical Guide to Advanced OLED Material Synthesis
Executive Summary
In the highly specialized field of organic electronics, the molecular architecture of charge-transport and host materials dictates the macroscopic performance of Organic Light-Emitting Diodes (OLEDs). 4-Iodo-m-terphenyl (4-iodo-1,1':3',1''-terphenyl) serves as a premier, regioselective building block for synthesizing next-generation electron-transport materials (ETMs) and hole-blocking layers[1][2]. By combining the extreme reactivity of a para-positioned iodine atom with the steric bulk of a meta-terphenyl backbone, this intermediate enables the precise engineering of amorphous, high-triplet-energy materials that are critical for high-efficiency phosphorescent OLEDs (PhOLEDs)[2][3].
Physicochemical Profiling & Structural Rationale
Understanding the physical properties of 4-iodo-m-terphenyl is essential for optimizing downstream synthetic workflows and predicting the behavior of its derivative materials.
Table 1: Physicochemical Properties of 4-Iodo-m-terphenyl [4]
| Property | Value | Scientific Rationale / Implication |
| CAS Number | 34177-25-8 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C18H13I | High carbon-to-hydrogen ratio contributes to exceptional thermal stability. |
| Molecular Weight | 356.20 g/mol | Provides significant steric bulk to derivative molecules, preventing close packing. |
| Melting Point | 67 °C | Relatively low for a terphenyl, indicating the meta-linkage inherently disrupts crystal packing. |
| Boiling Point | 432 °C | High thermal stability; indicates derivative materials will survive vacuum thermal evaporation (VTE). |
| Density | 1.471 g/cm³ | Dense molecular packing potential in amorphous thin films. |
| Flash Point | 196 °C | Indicates a high thermal safety margin during high-temperature cross-coupling reactions. |
The Causality of the Meta-Terphenyl Architecture
As an Application Scientist, one must look beyond the chemical formula and understand why this specific isomer is chosen over its para- or ortho-substituted counterparts. The integration of 4-iodo-m-terphenyl into a synthetic pipeline is driven by three fundamental structure-property relationships:
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Steric Hindrance and Morphological Stability: The 1,3-diphenylbenzene (meta-terphenyl) core introduces a severe structural twist in the molecular backbone. This steric bulk prevents the molecule from adopting a planar conformation[3]. In OLED thin films, planarity leads to intermolecular π−π stacking, which causes crystallization, phase separation, and ultimately, catastrophic device failure. The m-terphenyl group forces an amorphous state, significantly raising the glass transition temperature ( Tg ) of the final material (often >200 °C)[2].
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Electronic Decoupling and Triplet Confinement: For phosphorescent OLEDs, the host and transport materials must possess a higher triplet energy ( ET ) than the emissive dopant to prevent reverse energy transfer (exciton quenching)[1]. Para-linked systems extend the effective conjugation length, which inherently lowers ET . The meta-linkage disrupts this extended conjugation, effectively decoupling the π -systems and maintaining a high ET (e.g., 2.88 eV in bis(m-terphenyl)oxadiazole derivatives), making it a universal building block for blue, green, and red PhOLEDs[2].
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Regioselective Reactivity: The iodine atom at the 4-position serves as a highly reactive anchor point. Because the carbon-iodine (C-I) bond has a lower bond dissociation energy ( ∼ 240 kJ/mol) compared to C-Br or C-Cl bonds, it undergoes oxidative addition with palladium(0) catalysts at significantly lower temperatures and higher turnover frequencies, ensuring high-yield functionalization[5].
Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling
The most common application of 4-iodo-m-terphenyl is its use as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to synthesize extended conjugated systems[2][5].
Fig 1: Palladium-catalyzed cross-coupling cycle utilizing 4-Iodo-m-terphenyl for OLED synthesis.
Self-Validating Protocol: Synthesis of an m-Terphenyl-Functionalized ETM
To ensure scientific integrity and reproducibility, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . Every critical step includes an observable metric to confirm the reaction's trajectory.
Objective: Synthesis of a high- Tg electron-transport material (e.g., TPOTP) by coupling 4-iodo-m-terphenyl with an oxadiazole-based boronic acid[2][5].
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Step 1: System Deoxygenation (The Pre-Conditioning Phase)
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Action: Combine the arylboronic acid (1.1 equiv), 4-iodo-m-terphenyl (1.0 equiv), and a biphasic solvent system (Toluene/Ethanol/H 2 O, 2:1:1 v/v) in a Schlenk flask. Subject the mixture to three rigorous freeze-pump-thaw cycles.
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Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Validation: The transition from a bubbling mixture to a completely still, solid matrix under vacuum during the freeze phase confirms the total evacuation of dissolved gases.
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Step 2: Catalyst Activation and Oxidative Addition
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Action: Backfill the flask with ultra-high purity Argon. Add Pd(PPh 3 ) 4 (0.05 equiv) and heat the mixture to 85 °C.
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Causality & Validation: Heat promotes the dissociation of triphenylphosphine ligands, generating the coordinatively unsaturated, active 14-electron Pd(0) species, which immediately inserts into the weak C-I bond. Validation: The solution will transition to a characteristic pale yellow/orange hue, indicating active palladium complexes in solution. The absence of precipitated black elemental palladium confirms catalyst viability.
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Step 3: Transmetalation and Reductive Elimination
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Action: Add aqueous K 2 CO 3 (2.0 equiv) and maintain vigorous stirring at 85 °C for 12 hours.
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Causality & Validation: The base activates the boronic acid by forming a boronate complex, facilitating the transfer of the aryl group to the palladium center. Validation: Reaction progress is monitored via LC-MS. The complete disappearance of the 356.2 m/z peak (4-iodo-m-terphenyl) and the emergence of the target product mass validates catalytic turnover.
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Step 4: OLED-Grade Purification (The Critical Quality Attribute)
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Action: Perform standard aqueous workup, dry over MgSO 4 , and purify via silica gel chromatography. Finally, subject the solid to vacuum train sublimation ( 10−6 Torr).
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Causality & Validation: Trace halides or metal impurities act as deep charge traps in OLED devices, devastating both luminous efficiency and operational lifetime. Validation: The sublimed product must form a highly crystalline or pure amorphous powder. HPLC purity must exceed 99.9% prior to device integration.
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Handling, Storage, and Safety Protocols
To maintain the chemical integrity of 4-iodo-m-terphenyl, strict adherence to storage protocols is required:
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Light Sensitivity: The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light, leading to the formation of iodine radicals and subsequent discoloration (yellowing) of the material. Store in opaque, amber-glass containers.
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Storage Conditions: Keep tightly sealed in a dry, well-ventilated environment. While stable at room temperature, long-term storage at 2-8 °C under an inert atmosphere (Argon or Nitrogen) is recommended to prevent gradual degradation[4].
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Safety: Wear standard PPE (nitrile gloves, safety goggles). Wash hands thoroughly after handling, as halogenated aromatics can cause skin and eye irritation.
References
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Zhengzhou Alfa Chemical Co.,Ltd. "4-iodo-1,1':3',1''-terphenyl CAS:34177-25-8". 4
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MilliporeSigma. "4-Iodo-1,1':3',1''-terphenyl | 34177-25-8". Link
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Su, S.-J., et al. "A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs)." PubMed (NIH). 1
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Shih, C.-H., et al. "A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs." RSC Publishing. 2
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Lin, C.-H., et al. "m-TERPHENYL COMPOUND DERIVATIVES AND APPLICATION FOR ORGANIC LIGHT EMITTING DIODE." US Patent US20110220880A1. 5
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"Evaluating the Role of Molecular Heredity in the Optical and Electronic Properties of Cross-Conjugated Benzo[1,2-d:4,5-d′]bisoxazoles." ACS Omega. 6
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